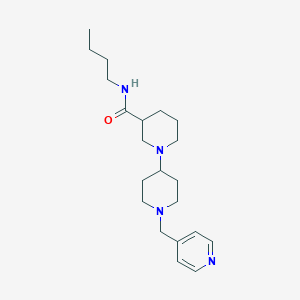
N-butyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as BPC-157 and is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 has been found to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving angiogenesis.
作用机制
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by modulating the activity of growth factors and cytokines, which play a key role in tissue healing and inflammation.
Biochemical and Physiological Effects:
BPC-157 has been found to have a wide range of biochemical and physiological effects. It has been shown to promote the proliferation of fibroblasts, which are important cells involved in tissue healing. BPC-157 also reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, which helps to reduce inflammation. Additionally, BPC-157 has been found to improve angiogenesis, which is the formation of new blood vessels.
实验室实验的优点和局限性
One of the major advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and reduce inflammation. This makes it a valuable tool for studying the mechanisms of tissue repair and inflammation. However, one limitation of using BPC-157 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.
未来方向
There are many potential future directions for research on BPC-157. One area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. BPC-157 has been shown to reduce inflammation in animal models of inflammatory bowel disease, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is its potential use in the treatment of musculoskeletal injuries, such as tendon and ligament injuries. BPC-157 has been shown to promote tissue healing and reduce inflammation in animal models of musculoskeletal injuries, and further research is needed to determine its potential therapeutic applications in humans.
Conclusion:
BPC-157 is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It has been found to promote tissue healing, reduce inflammation, and improve angiogenesis. BPC-157 has many potential future directions for research, including its use in the treatment of inflammatory bowel disease and musculoskeletal injuries. Further research is needed to fully understand the mechanisms of action of BPC-157 and its potential therapeutic applications.
合成方法
BPC-157 is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
科学研究应用
BPC-157 has been studied extensively for its potential therapeutic applications. It has been found to promote tissue healing and reduce inflammation in a variety of animal models. BPC-157 has also been shown to improve angiogenesis and enhance the formation of new blood vessels.
属性
IUPAC Name |
N-butyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-2-3-10-23-21(26)19-5-4-13-25(17-19)20-8-14-24(15-9-20)16-18-6-11-22-12-7-18/h6-7,11-12,19-20H,2-5,8-10,13-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCZQMKQVIGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
![2-benzyl-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6117310.png)
![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6117321.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6117343.png)
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)